Enantioselectivity vs. Amine-Based Modifiers in Pt Hydrogenation
(R)-1-(Naphthalen-1-yl)ethane-1,2-diol ((R)-NED) delivers an enantiomeric ratio of 63.5:36.5 (ee ≈ 27%) in the Pt/Al₂O₃-catalyzed hydrogenation of ketopantolactone (KPL) to (R)-pantolactone [1]. Under identical conditions, (R)-1-(1-naphthyl)ethylamine ((R)-NEA) yields a substantially higher er of 76:24 (ee ≈ 52%), and its N-methyl derivative (R)-MNEA gives an intermediate er of 66:34 (ee ≈ 32%) [2]. Although (R)-NED is less enantioselective than (R)-NEA, it represents the only known reasonably effective non-amine chiral modifier for Pt, providing a hydrogen-bonding activation mode distinct from the amine-mediated acid–base pathway [1].
| Evidence Dimension | Enantiomeric ratio (er) for hydrogenation of ketopantolactone to (R)-pantolactone |
|---|---|
| Target Compound Data | er = 63.5:36.5 (ee ≈ 27%) |
| Comparator Or Baseline | (R)-NEA: er = 76:24 (ee ≈ 52%); (R)-MNEA: er = 66:34 (ee ≈ 32%) |
| Quantified Difference | Δee (NED vs. NEA) = –25 percentage points; Δee (NED vs. MNEA) = –5 percentage points |
| Conditions | Pt/Al₂O₃ catalyst, room temperature, hydrogenation of ketopantolactone (Baiker et al., J. Catal. 2004) |
Why This Matters
Procurement of the (R)-diol is justified when a non-basic chiral modifier is functionally required, despite lower intrinsic enantioselectivity; substituting with an amine-based modifier changes the activation mechanism and may be incompatible with acid-sensitive substrates.
- [1] Dong, Y.; Goubert, G.; Groves, M. N.; Lemay, J.-C.; Hammer, B.; McBreen, P. H. A comparative study of diastereomeric complexes formed by a prochiral substrate and three structurally analogous chiral molecules on Pt(111). Surf. Sci. 2016, 646, 13–18. View Source
- [2] Marinas, A.; Mallat, T.; Baiker, A. 1-Naphthyl-1,2-ethanediol as a new chiral modifier of platinum in the enantioselective hydrogenation of activated ketones. J. Catal. 2004, 221, 666–669. View Source
